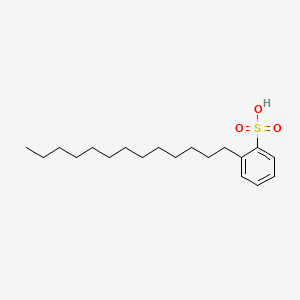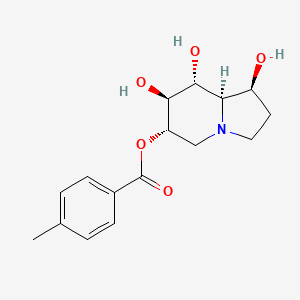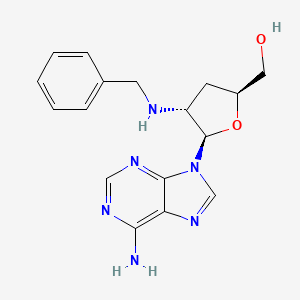![molecular formula C25H26N4O10 B12805327 (2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid CAS No. 86632-68-0](/img/structure/B12805327.png)
(2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipeptidyl Polyoxin L analog is a synthetic compound derived from the naturally occurring polyoxins, which are peptidyl nucleoside antibiotics. These compounds are known for their potent antifungal properties, primarily due to their ability to inhibit chitin synthase, an enzyme crucial for fungal cell wall biosynthesis . The analogs of polyoxin L have been developed to improve the pharmacokinetic properties and biological activity of the original compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipeptidyl Polyoxin L analog typically involves the modification of the polyoxin structure to enhance its stability and efficacy. One common approach is the synthesis of carbocyclic polyoxin C analogs. For instance, a carbocyclic uracil polyoxin C analog can be prepared from an acylnitroso-derived hetero-Diels-Alder cycloadduct . Another method involves the use of benzyloxycarbonyl-protected alpha-amino fatty acid p-nitrophenyl ester and uracil polyoxin C, followed by transfer hydrogenolysis using palladium black and formic acid to yield diastereomeric dipeptidyl polyoxin L analogs .
Industrial Production Methods
Industrial production methods for Dipeptidyl Polyoxin L analogs are not extensively documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control measures, would apply to the production of these compounds.
Chemical Reactions Analysis
Types of Reactions
Dipeptidyl Polyoxin L analogs undergo various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of Dipeptidyl Polyoxin L analogs include:
Palladium black and formic acid: for transfer hydrogenolysis.
Acylnitroso-derived hetero-Diels-Alder cycloadducts: for the synthesis of carbocyclic analogs.
Major Products Formed
The major products formed from these reactions are typically diastereomeric dipeptidyl polyoxin L analogs with enhanced antifungal activity and improved pharmacokinetic properties .
Scientific Research Applications
Dipeptidyl Polyoxin L analogs have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Dipeptidyl Polyoxin L analog involves the inhibition of chitin synthase, an enzyme responsible for the synthesis of chitin, a key component of fungal cell walls . By inhibiting this enzyme, the compound disrupts the formation of chitin, leading to osmotic sensitivity, abnormal morphology, and growth arrest in fungal cells . This mechanism makes Dipeptidyl Polyoxin L analog a potent antifungal agent.
Comparison with Similar Compounds
Similar Compounds
- Polyoxin B
- Polyoxin D
- Nikkomycin Z
Comparison
Dipeptidyl Polyoxin L analog is unique in its enhanced stability and improved pharmacokinetic properties compared to other polyoxins and nikkomycins . While polyoxins and nikkomycins are also effective chitin synthase inhibitors, the analogs of polyoxin L have been specifically designed to overcome the limitations of poor cellular uptake and metabolic instability observed in the natural compounds .
Properties
CAS No. |
86632-68-0 |
|---|---|
Molecular Formula |
C25H26N4O10 |
Molecular Weight |
542.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C25H26N4O10/c26-16(11-12-1-5-14(6-2-12)38-15-7-3-13(30)4-8-15)22(34)28-18(24(35)36)21-19(32)20(33)23(39-21)29-10-9-17(31)27-25(29)37/h1-10,16,18-21,23,30,32-33H,11,26H2,(H,28,34)(H,35,36)(H,27,31,37)/t16-,18-,19-,20+,21?,23+/m0/s1 |
InChI Key |
PCGZLHJGOAQSFE-DFSHTBJVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](C2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N)OC4=CC=C(C=C4)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N)OC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


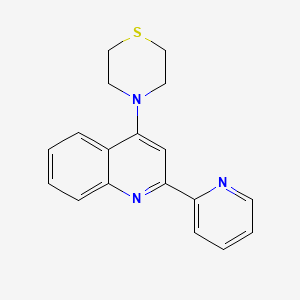
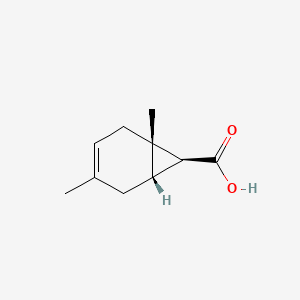
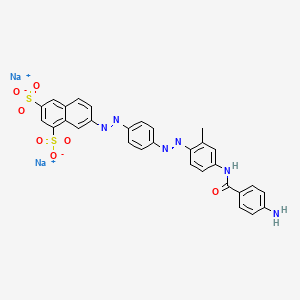
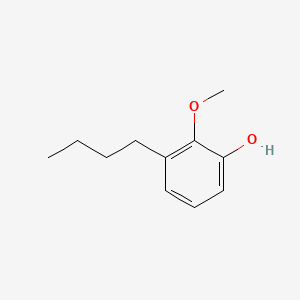
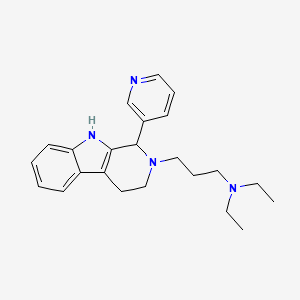
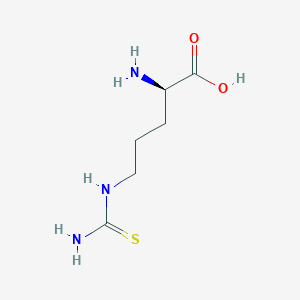

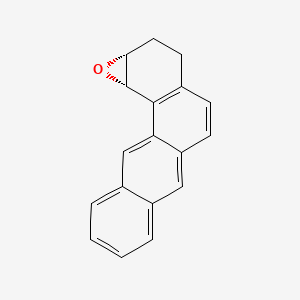

![6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12805312.png)
